![molecular formula C13H10ClF2N3O B2968430 6-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-3-carboxamide CAS No. 1183917-71-6](/img/structure/B2968430.png)
6-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-3-carboxamide
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Overview
Description
6-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-3-carboxamide is a novel heterocyclic compound. It belongs to the imidazo[1,2-b]pyridazine scaffold, which has been widely studied for its biological activity and pharmacological properties. Notably, the successful kinase inhibitor bonatinib has sparked interest in exploring new derivatives of imidazo[1,2-b]pyridazine .
Synthesis Analysis
The compound was synthesized using organic synthesis techniques. The structure of the synthesized compound is novel compared to previous imidazoles and pyrazines. Spectroscopic techniques confirmed its identity, and single crystal X-ray diffraction analysis revealed its crystal structure. The synthesis involved the accurate design and successful preparation of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate .
Molecular Structure Analysis
The molecular structure of the title compound was characterized by various techniques, including 1H NMR , 13C NMR , FTIR , and MS . Computational methods, specifically density functional theory (DFT) calculations using the B3LYP/6-311+G (2d,p) functional, were employed to optimize the molecular crystal structures. The results were consistent with X-ray diffraction data .
properties
IUPAC Name |
6-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2N3O/c1-7(9-3-2-8(15)6-10(9)16)17-13(20)11-4-5-12(14)19-18-11/h2-7H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGKLBIKYBLZOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)NC(=O)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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